Methyl5-(3-methoxybenzoyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methoxybenzoyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate typically involves the reaction of 3-methoxybenzoyl chloride with methyl furan-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxybenzoyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- Methyl furan-2-carboxylate
Uniqueness
Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate is unique due to the presence of the methoxybenzoyl group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
Molecular Formula |
C14H12O5 |
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Molecular Weight |
260.24 g/mol |
IUPAC Name |
methyl 5-(3-methoxybenzoyl)furan-2-carboxylate |
InChI |
InChI=1S/C14H12O5/c1-17-10-5-3-4-9(8-10)13(15)11-6-7-12(19-11)14(16)18-2/h3-8H,1-2H3 |
InChI Key |
VPOUEGDVNLKALN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(O2)C(=O)OC |
Origin of Product |
United States |
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